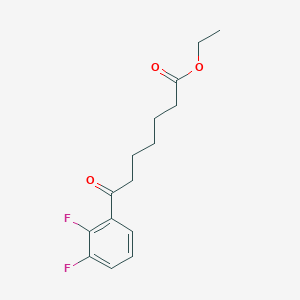

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : Observed at m/z 284.3 (M⁺), consistent with the molecular weight.

- Fragmentation patterns :

Comparative Analysis with Ortho/Meta/Para-substituted Analogues

This compound exhibits distinct properties compared to its regioisomers (Table 1).

Table 1: Structural and Physicochemical Comparisons of Difluorophenyl Analogues

Key Observations:

- Boiling Points : The 3,4-difluoro analogue exhibits the highest boiling point due to enhanced dipole-dipole interactions.

- Lipophilicity (LogP) : The 2,6-difluoro isomer shows slightly higher LogP, attributed to reduced polarity from symmetrical fluorine placement.

- Spectral Shifts : NMR chemical shifts vary by ≤0.3 ppm for aromatic protons across analogues, reflecting electronic differences.

Properties

IUPAC Name |

ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSNHMWUAYOCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645614 | |

| Record name | Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-02-1 | |

| Record name | Ethyl 2,3-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 7-(2,3-difluorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(2,3-difluorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate has been investigated for its pharmacological properties. It serves as an intermediate in the synthesis of various bioactive compounds. The compound's structure allows for modifications that can enhance its biological activity against specific targets, such as enzymes or receptors involved in disease processes.

- Case Study: Synthesis of Derivatives

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against certain biological targets. For instance, modifications to the fluorine substituents led to differences in potency and selectivity against specific receptors .

1.2 Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.

- Example: Structure-Activity Relationship (SAR) Studies

SAR studies have shown that the introduction of fluorine atoms can significantly enhance the antimicrobial activity of related compounds, suggesting a similar potential for this compound .

Agrochemical Applications

2.1 Herbicidal Properties

The compound has been explored for its potential use as an herbicide. Its chemical structure allows it to interact with plant growth regulators, potentially inhibiting unwanted vegetation.

- Field Trials: Efficacy Against Weeds

Field trials have demonstrated that formulations containing this compound showed effective control over several weed species without adversely affecting crop yield .

Materials Science

3.1 Polymer Chemistry

This compound can be utilized in polymer synthesis as a monomer or additive. Its unique chemical properties allow it to enhance the performance characteristics of polymers.

- Application: Coatings and Adhesives

Research indicates that incorporating this compound into polymer formulations can improve adhesion and resistance to environmental degradation. This is particularly useful in coatings for industrial applications where durability is critical .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Enhanced biological activity |

| Antimicrobial agents | Potential new antibiotics | |

| Agrochemicals | Herbicides | Effective weed control |

| Materials Science | Polymer additives | Improved adhesion and durability |

Mechanism of Action

The mechanism of action of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The keto group can also participate in hydrogen bonding with biological molecules, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate lie in the substituents on the phenyl ring. Key examples include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents significantly alter the electronic environment of the phenyl ring, impacting reactivity in nucleophilic or electrophilic reactions .

- Lipophilicity : The LogP value of 3.999 for the dimethyl analog suggests higher lipophilicity compared to polar derivatives like the methoxy-substituted compound (exact LogP unavailable) .

Biological Activity

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

- Molecular Formula : C₁₅H₁₈F₂O₃

- Molecular Weight : 284.31 g/mol

- CAS Number : 898753-02-1

The compound features a heptanoate backbone with a ketone functional group and a difluorophenyl substituent, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate various physiological processes.

These interactions can result in effects such as anti-inflammatory and antimicrobial activities, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in the treatment of conditions characterized by chronic inflammation.

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | C₁₅H₁₉FO₃ | Antimicrobial | Single fluorine substituent |

| Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | C₁₅H₁₉F₂O₃ | Anti-inflammatory | Different fluorine positioning |

| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | C₁₅H₁₉F₁O₃ | Potential anticancer | Fluorine at para position |

This comparison highlights how variations in substituents can influence both the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels in treated mice compared to controls .

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry indicated that the compound interacts with cyclooxygenase enzymes (COX), suggesting a mechanism for its anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate, and how are yields optimized?

The compound can be synthesized via oxidation of ethyl 7-hydroxyheptanoate derivatives, which are prepared by reacting cycloheptanone with potassium persulfate in ethanol . Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 7-oxoheptanoate ester backbone. Introducing the 2,3-difluorophenyl group may involve Friedel-Crafts acylation or coupling reactions with fluorinated aryl precursors, as seen in analogous syntheses of biphenyl and nitrophenyl derivatives . To optimize yields, control reaction temperature (e.g., 0°C for borane-pyridine additions ), use inert atmospheres, and employ phase separation techniques during purification .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR can verify the ester group (δ ~4.1 ppm for CH2CH3 and δ ~170 ppm for carbonyl carbons) and the 2,3-difluorophenyl substituent (splitting patterns and coupling constants) .

- LCMS/HPLC : LCMS (e.g., m/z 411.5 [M+H]+ ) confirms molecular weight, while HPLC retention times (e.g., 1.03 minutes under specific conditions ) assess purity.

- Elemental Analysis : Validates empirical formula and absence of solvent residues .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H314/H318 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (P271) .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation (P403+P233) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (H410) .

Advanced Research Questions

Q. How does the 2,3-difluorophenyl substitution influence the compound’s chemical reactivity and potential bioactivity?

The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone group, enhancing susceptibility to nucleophilic attack (e.g., in Schiff base formation or Grignard reactions) . Comparative studies with non-fluorinated analogs (e.g., ethyl 7-phenyl-7-oxoheptanoate) show that fluorination improves metabolic stability and bioavailability, as seen in related quinoline derivatives . Computational modeling (e.g., DFT) can predict interaction sites for pharmacological targets .

Q. How can researchers address discrepancies in reported synthetic yields or by-product formation?

Contradictions may arise from variations in reaction conditions (e.g., solvent purity, catalyst loadings). For example, using anhydrous solvents and rigorously dried glassware minimizes hydrolysis of intermediates . By-products like unreacted fluorophenyl precursors can be removed via column chromatography (C18 reverse-phase) or recrystallization . Yield optimization may require iterative DOE (Design of Experiments) approaches .

Q. What methodologies assess the compound’s stability under physiological or extreme conditions?

Q. What computational tools are suitable for studying solubility or supramolecular interactions?

Molecular dynamics (MD) simulations (e.g., GROMACS) model solubility in solvents like ethanol or DMSO, leveraging force fields parameterized for fluorinated aromatics . Docking studies (AutoDock Vina) predict binding affinities to enzymes (e.g., cytochrome P450) or receptors .

Q. Are there documented applications of this compound in drug discovery or material science?

While direct studies are limited, structurally similar compounds (e.g., ethyl 7-(4-nitrophenyl)-7-oxoheptanoate) serve as intermediates in synthesizing kinase inhibitors or anti-inflammatory agents . Derivatives with extended aliphatic chains exhibit liquid crystalline properties, suggesting potential in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.